molecular formula C27H42O4 B12283309 Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate

Cat. No.: B12283309
M. Wt: 430.6 g/mol
InChI Key: ORGPIPGUNTVRMI-UHFFFAOYSA-N
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Description

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: is a complex organic compound that belongs to the class of steroids Steroids are characterized by a core structure of four fused rings and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate typically involves multiple steps, starting from simpler steroid precursors. The process may include:

    Acetylation: Introduction of an acetoxy group.

    Methylation: Addition of a methyl group.

    Ring Formation: Formation of the steroid core structure.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to accelerate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have applications in:

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or hormone-related treatments.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure.

    Testosterone: An anabolic steroid with distinct biological activities.

    Cortisol: A glucocorticoid involved in stress response.

Uniqueness

Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have unique structural features or functional groups that differentiate it from other steroids, leading to specific biological or chemical properties.

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,17,19-23H,6-12,14-16H2,1-5H3

InChI Key

ORGPIPGUNTVRMI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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